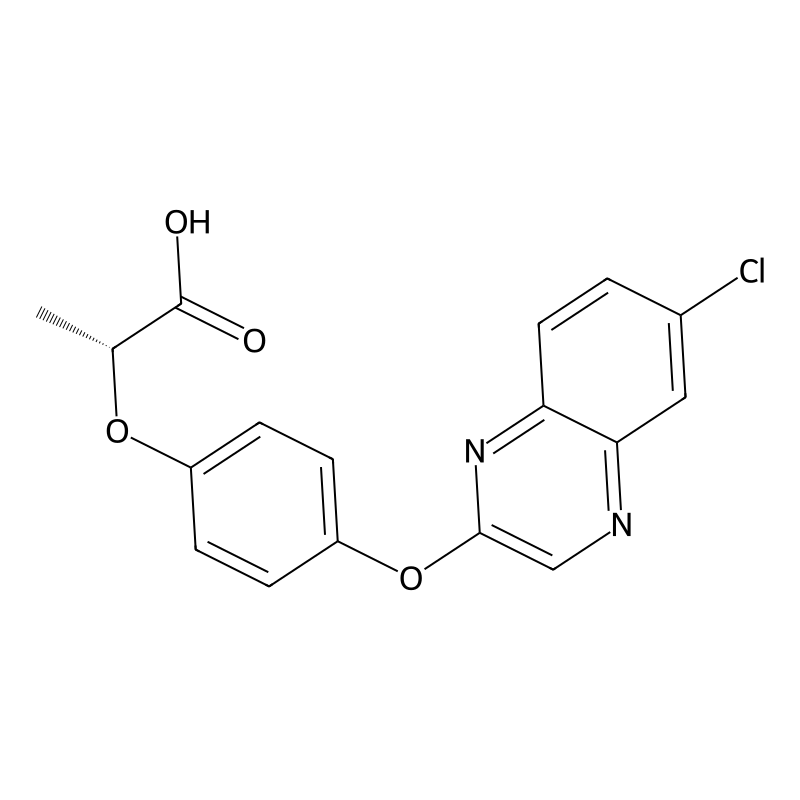

Quizalofop-P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Quizalofop-P (CAS 94051-08-8) is the biologically active (R)-enantiomer free acid of the aryloxyphenoxypropionate (AOPP) herbicide class, functioning as a highly potent acetyl-CoA carboxylase (ACCase) inhibitor [1]. In industrial and chemical procurement, it serves a dual role: it is the actual phytotoxic principle generated in vivo following the application of esterified pro-herbicides, and it is the critical chiral precursor required for synthesizing premium commercial formulations like Quizalofop-P-ethyl and Quizalofop-P-tefuryl [2]. By isolating the active R-configuration, manufacturers avoid the metabolic and environmental burdens associated with the inactive S-enantiomer, making Quizalofop-P the foundational building block for modern, low-dose, high-selectivity graminicides[1].

Substituting pure Quizalofop-P with racemic Quizalofop free acid introduces 50% inactive (S)-enantiomer into the synthesis pipeline, which halves the specific herbicidal activity of downstream products and significantly increases off-target environmental toxicity [1]. Conversely, procuring pre-formulated esters (e.g., Quizalofop-P-ethyl) instead of the free acid eliminates synthetic flexibility for manufacturers looking to produce alternative ester derivatives (like tefuryl) or novel water-soluble salt formulations[2]. Furthermore, because the ester forms must hydrolyze into the free acid to inhibit ACCase at the cellular level, utilizing the free acid directly is essential for baseline in vitro enzymatic assays and precise pharmacokinetic modeling, where ester prodrugs would yield inaccurate target-site binding data [3].

Enantiomeric Specificity in ACCase Inhibition and Application Rate

Quizalofop-P is the exclusively active (R)-enantiomer responsible for ACCase inhibition in target grass species. Regulatory and efficacy evaluations demonstrate that the pesticidal properties reside almost entirely in this isomer [1]. Consequently, utilizing the pure Quizalofop-P active principle allows formulators to achieve equivalent biological efficacy at half the application rate compared to the legacy 50/50 racemic mixture[1]. This direct 2-fold efficiency gain is the primary driver for procuring the enantiopure compound.

| Evidence Dimension | Herbicidal efficacy and required application rate |

| Target Compound Data | Quizalofop-P (R-enantiomer) provides full efficacy at 1x dose |

| Comparator Or Baseline | Racemic Quizalofop (50/50 R/S mixture) |

| Quantified Difference | Racemate requires a 2x dose (100% increase in chemical load) to match the active site saturation of the pure R-enantiomer |

| Conditions | Field application and ACCase target-site binding |

Procuring the enantiopure free acid halves the required active ingredient volume per hectare, reducing raw material costs and environmental chemical loading.

In Vivo Bioavailability and Metabolic Retention

Pharmacokinetic studies evaluating the metabolism of quizalofop compounds reveal a stark difference in the physiological retention of the enantiomers. Following administration, the maximum concentration (Cmax) of the active (+)-quizalofop-acid (Quizalofop-P) in blood is approximately ten times higher than that of the inactive (-)-quizalofop-acid [1]. This indicates that biological systems selectively uptake and retain the R-enantiomer, whereas the S-enantiomer is rapidly cleared or fails to accumulate, reinforcing the futility of utilizing racemic starting materials for biological applications[1].

| Evidence Dimension | Maximum blood concentration (Cmax) in vivo |

| Target Compound Data | (+)-Quizalofop-acid exhibits high systemic retention |

| Comparator Or Baseline | (-)-Quizalofop-acid (S-enantiomer) |

| Quantified Difference | Cmax of the (+)-enantiomer is ~10-fold higher than the (-)-enantiomer |

| Conditions | In vivo toxicokinetic and metabolism studies in rat models |

High systemic retention of the R-enantiomer confirms that only Quizalofop-P provides sustained biological activity, making it the only viable choice for efficacy-driven formulations.

Reduction of Non-Target Environmental Toxicity

The shift from racemic mixtures to enantiopure Quizalofop-P is strongly supported by ecotoxicological data. Acute toxicity assays on non-target soil organisms, such as the earthworm Eisenia foetida, demonstrate that the racemic quizalofop-acid is significantly more toxic than the enantiopure quizalofop-P-acid[1]. The presence of the inactive S-enantiomer in the racemate disproportionately increases off-target environmental harm without contributing to herbicidal efficacy [1].

| Evidence Dimension | Acute toxicity to earthworms (Eisenia foetida) |

| Target Compound Data | Quizalofop-P-acid (lower acute toxicity profile) |

| Comparator Or Baseline | Racemic Quizalofop-acid (higher acute toxicity profile) |

| Quantified Difference | Racemic mixture exhibits significantly higher mortality and toxicity in soil organisms than the pure R-enantiomer |

| Conditions | Standardized acute toxicity assays on Eisenia foetida |

Formulating with pure Quizalofop-P minimizes regulatory friction and environmental hazard classifications compared to racemic alternatives.

Synthetic Precursor Yield and Optical Purity

In industrial synthesis, Quizalofop-P free acid synthesized via stereoselective routes serves as the ideal intermediate for downstream esterification. When this high-purity free acid is subjected to ethyl esterification, the process yields a final product with an optical purity of up to 99% and a total ester content exceeding 98% [1]. This stereocontrolled pathway avoids the extensive purification steps and yield losses associated with resolving racemic intermediates [1].

| Evidence Dimension | Downstream esterification yield and purity |

| Target Compound Data | >98% total ester content and 99% optical purity |

| Comparator Or Baseline | Traditional racemic synthesis and subsequent resolution |

| Quantified Difference | ~5% higher R-isomer retention and significantly reduced byproduct formation |

| Conditions | Industrial esterification of Quizalofop-P acid to Quizalofop-P-ethyl |

Procuring high-optical-purity Quizalofop-P free acid streamlines manufacturing, maximizing the yield of premium esterified end-products.

Chiral Synthesis of Commercial Herbicides

Used as the direct synthetic precursor for manufacturing high-value, enantiopure ester formulations such as Quizalofop-P-ethyl and Quizalofop-P-tefuryl via controlled esterification, ensuring maximum yield and optical purity [1].

Analytical Reference Standards for Metabolism

Essential for regulatory residue testing and pharmacokinetic studies, as applied ester pro-herbicides rapidly hydrolyze into Quizalofop-P free acid in plant tissues and soil, making the free acid the primary analyte of interest [2].

In Vitro ACCase Inhibition Assays

Procured by agrochemical R&D laboratories for direct enzyme binding assays, where the free acid is required to accurately measure target-site interaction without the confounding variable of ester hydrolysis rates [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic